

Commercial Suppliers and Technical Guide for ZQ-16 in Research

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Compound of Interest

Compound Name: ZQ-16

Cat. No.: B15607779

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is primarily expressed in immune-related tissues and is implicated in inflammatory processes, making it a compelling target for drug discovery in immune-mediated diseases.[1] **ZQ-16** serves as a valuable research tool for elucidating the physiological and pathological roles of GPR84. This guide provides a comprehensive overview of commercial suppliers of **ZQ-16**, its mechanism of action, and detailed protocols for key in vitro experiments.

Commercial Suppliers of ZQ-16

For research purposes, **ZQ-16** can be procured from several reputable suppliers. The following table summarizes the key information for sourcing this compound.

Supplier	Product Name	CAS Number	Purity	Molecular Formula	Molecular Weight	Solubility
Axon Medchem	ZQ-16	376616-73-8	>98%	C ₁₀ H ₁₆ N ₂ O ₂ S	228.31	-
Tocris Bioscience	ZQ 16	376616-73-8	≥98% (HPLC)	C ₁₀ H ₁₆ N ₂ O ₂ S	228.31	Soluble to 50 mM in DMSO and to 100 mM in ethanol
MedchemExpress	ZQ-16	376616-73-8	>98%	C ₁₀ H ₁₆ N ₂ O ₂ S	228.31	DMSO: ≥ 34 mg/mL
Sigma-Aldrich	ZQ-16	376616-73-8	≥98% (HPLC)	C ₁₀ H ₁₆ N ₂ O ₂ S	228.31	DMSO: 5 mg/mL (warmed)

Mechanism of Action and In Vitro Activity of ZQ-16

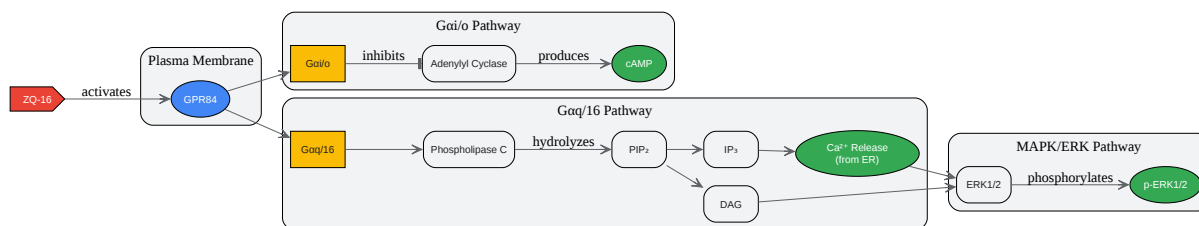
ZQ-16 is a selective agonist of GPR84 and does not exhibit activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM. Upon binding to GPR84, **ZQ-16** activates several downstream signaling pathways, primarily through the Gαi/o and Gαq/16 G protein families.

The in vitro activity of **ZQ-16** has been characterized in various functional assays, with key quantitative data summarized in the table below.

Assay	Cell Line	Parameter	ZQ-16 Value	Reference
Calcium Mobilization	HEK293/Gα16/GPR84	EC ₅₀	0.139 μM	[2]
Calcium Mobilization	HEK293/Gα16/GPR84	EC ₅₀	0.213 μM	[1][3]
cAMP Inhibition	HEK293/GPR84	EC ₅₀	0.134 μM	[1]
β-Arrestin2 Recruitment	HEK293	EC ₅₀	0.597 μM	[1]

Signaling Pathways Activated by ZQ-16

ZQ-16-mediated activation of GPR84 initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological responses mediated by this receptor.



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Caption: **ZQ-16** activates GPR84, leading to distinct signaling cascades.

Experimental Protocols

The following section provides detailed methodologies for key experiments to characterize the activity of **ZQ-16**.

Cell Culture and Transfection

Objective: To prepare a stable or transient cell line expressing human GPR84 for subsequent functional assays.

Materials:

- HEK293 cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Plasmid encoding human GPR84 (with an optional tag like HA or FLAG)
- Transfection reagent (e.g., Lipofectamine 3000)
- Geneticin (G418) for stable cell line selection

Protocol:

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
- For transient transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection. Transfect cells with the GPR84 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Assays can be performed 24-48 hours post-transfection.
- For stable cell line generation, transfect HEK293 cells as described above. 48 hours post-transfection, begin selection by adding G418 (concentration to be determined by a kill curve, typically 400-800 µg/mL) to the culture medium.

- Replace the medium with fresh G418-containing medium every 3-4 days until resistant colonies appear.
- Isolate and expand individual colonies to establish a clonal stable cell line.
- Confirm GPR84 expression by Western blot or immunofluorescence.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to **ZQ-16** stimulation.

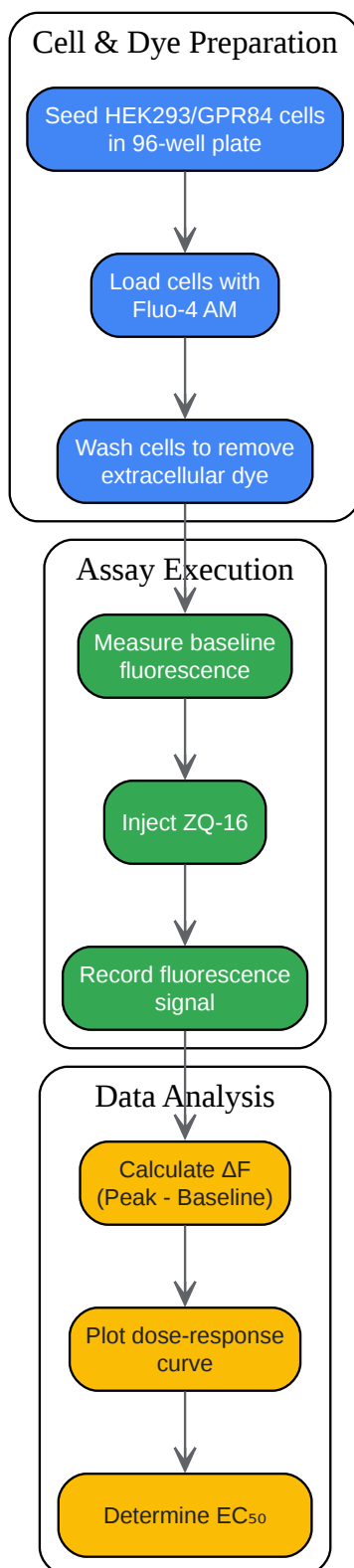
Materials:

- HEK293 cells stably expressing GPR84 and a promiscuous G protein like Gα16 (HEK293/Gα16/GPR84)
- Black, clear-bottom 96-well plates
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES
- **ZQ-16** stock solution in DMSO
- Fluorescence plate reader with automated injection capabilities

Protocol:

- Seed HEK293/Gα16/GPR84 cells into black, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well and incubate overnight.
- Prepare the Fluo-4 AM loading buffer: HBSS containing 20 mM HEPES, 4 μM Fluo-4 AM, and 0.04% Pluronic F-127.
- Aspirate the culture medium from the cells and add 100 μL of Fluo-4 AM loading buffer to each well.

- Incubate the plate at 37°C for 60 minutes in the dark.
- Wash the cells twice with 100 μ L of HBSS with 20 mM HEPES. After the final wash, leave 100 μ L of the same buffer in each well.
- Prepare serial dilutions of **ZQ-16** in HBSS with 20 mM HEPES.
- Place the cell plate in a fluorescence plate reader and set the instrument to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
- Establish a stable baseline fluorescence reading for 10-20 seconds.
- Use the automated injector to add the **ZQ-16** dilutions to the wells and continue recording the fluorescence signal for at least 60-120 seconds.
- Analyze the data by calculating the change in fluorescence (ΔF) and plotting it against the **ZQ-16** concentration to determine the EC_{50} .



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Caption: Workflow for the intracellular calcium mobilization assay.

cAMP Inhibition Assay

Objective: To measure the **ZQ-16**-induced inhibition of forskolin-stimulated cAMP production.

Materials:

- HEK293 cells stably expressing GPR84
- 384-well white assay plates
- Forskolin
- **ZQ-16** stock solution in DMSO
- HTRF cAMP assay kit (e.g., from Cisbio)
- HTRF-compatible plate reader

Protocol:

- Seed HEK293/GPR84 cells into 384-well white assay plates at a density of 5,000-10,000 cells per well and incubate overnight.
- Prepare serial dilutions of **ZQ-16** in the assay buffer provided with the kit.
- Prepare a solution of forskolin at a concentration that will elicit a submaximal response (e.g., EC₈₀, typically around 10 μ M).
- Aspirate the culture medium from the cells.
- Add the **ZQ-16** dilutions to the wells and incubate for 15-30 minutes at room temperature.
- Add the forskolin solution to all wells (except for the negative control).
- Incubate for 30 minutes at room temperature.
- Lyse the cells and measure cAMP levels using the HTRF cAMP assay kit according to the manufacturer's instructions. This typically involves adding a d2-labeled cAMP conjugate and a cryptate-labeled anti-cAMP antibody.

- Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.
- Analyze the data by converting the HTRF ratio to cAMP concentration using a standard curve and plot the percent inhibition against the **ZQ-16** concentration to determine the EC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To detect the increase in phosphorylated ERK1/2 in response to **ZQ-16** stimulation.

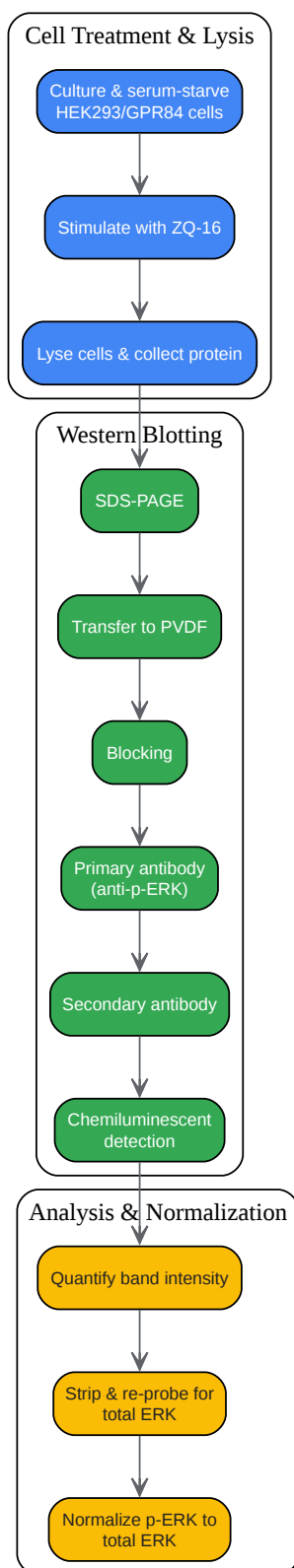
Materials:

- HEK293 cells expressing GPR84
- 6-well plates
- Serum-free DMEM
- **ZQ-16** stock solution in DMSO
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels, transfer apparatus, and PVDF membranes
- Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total ERK1/2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Seed HEK293/GPR84 cells in 6-well plates.

- When cells reach 80-90% confluency, replace the medium with serum-free DMEM and incubate for 4-12 hours to reduce basal ERK phosphorylation.
- Stimulate the cells with various concentrations of **ZQ-16** for a predetermined time (e.g., 5 minutes). Include a vehicle control (DMSO).
- Aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells with ice-cold lysis buffer, scrape the cells, and collect the lysate.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- To normalize the data, the same membrane can be stripped and re-probed with an anti-total ERK1/2 antibody.



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Caption: Workflow for Western blot analysis of ERK1/2 phosphorylation.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. researchgate.net [researchgate.net]
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